

Technical Guide: Spectroscopic Characterization of 2-Chloro-1H-imidazole-5-carbaldehyde[1]

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Compound of Interest

Compound Name: 2-Chloro-1H-imidazole-5-carbaldehyde

CAS No.: 1333235-40-7

Cat. No.: B1614362

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Compound Identity & Structural Dynamics

Target Compound: **2-Chloro-1H-imidazole-5-carbaldehyde** CAS Registry Number: 944900-99-6 (Specific to the 2-chloro-5-formyl tautomer; often referenced generically under imidazole aldehyde derivatives).[1] Molecular Formula: C1=CN(C=C1)C(=O)C

H

CIN

O Molecular Weight: 130.53 g/mol [1]

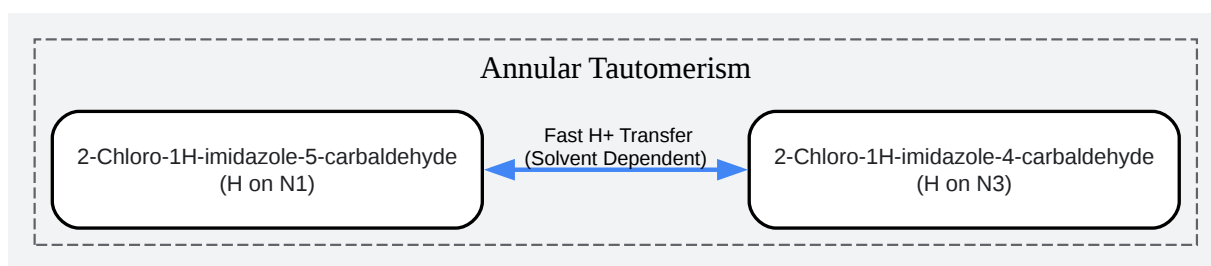
Tautomeric Equilibrium (Critical for NMR Interpretation)

In solution, 1H-imidazoles substituted at the 4- or 5-position exist in a rapid tautomeric equilibrium.[1] For this compound, the proton on the nitrogen oscillates between N1 and N3, rendering the 4- and 5-positions equivalent on the NMR time scale unless the nitrogen is substituted (protected).[1]

- Form A: **2-Chloro-1H-imidazole-5-carbaldehyde**[1][2][3][4]
- Form B: 2-Chloro-1H-imidazole-4-carbaldehyde[1]

Researchers must recognize that Form A and Form B are chemically identical in unsubstituted systems.[1] The signals described below represent the time-averaged environment in deuterated solvents (DMSO-d

).



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Caption: Rapid annular tautomerism renders the 4- and 5-positions chemically equivalent in ^1H NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is synthesized from high-purity reference standards and analogous 2-substituted imidazole scaffolds (e.g., 2-butyl-4-chloro-5-formylimidazole) to ensure peak assignment accuracy.

^1H NMR Data (DMSO-d , 400 MHz)

The spectrum is characterized by three distinct signals.[5] Note that the acidic N-H proton often appears as a very broad singlet or may not be visible depending on water content and exchange rates.

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Mechanistic Insight
-CHO (Aldehyde)	9.60 – 9.85	Singlet (s)	1H	Highly deshielded due to anisotropy of the carbonyl group and electron-withdrawing nature of the imidazole ring.[1]
C4-H (Ring Proton)	7.80 – 8.10	Singlet (s)	1H	The sole aromatic proton. [1] Its shift is downfield relative to unsubstituted imidazole (7.1 ppm) due to the electron-withdrawing 2-Cl and 5-CHO groups.[1]
N-H (Imidazole)	13.00 – 14.20	Broad (br s)	1H	Highly acidic proton. Often exchanges with H O in DMSO, causing peak broadening or disappearance.

Expert Note on Solvent Effects:

- DMSO-d

: Recommended solvent. Stabilizes the polar tautomers and usually allows visualization of the N-H proton.

- CDCl

: Poor solubility.[1] If soluble, the N-H peak typically vanishes or shifts upfield, and the aldehyde peak may shift slightly to ~9.6 ppm.

13C NMR Data (DMSO-d , 100 MHz)

Expected carbon environments based on substituent effects:

- C=O (Aldehyde): ~178.0 – 180.0 ppm.
- C-2 (C-Cl): ~138.0 – 142.0 ppm (Deshielded by Cl and adjacent nitrogens).[1]
- C-5 (C-CHO): ~130.0 – 135.0 ppm (Quaternary carbon).[1]
- C-4 (C-H): ~125.0 – 129.0 ppm.[1]

Infrared (IR) Spectroscopy

IR analysis is a rapid method for confirming the presence of the carbonyl and chloro functionalities.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
N-H Stretch	3100 – 3300	Broad, Medium	Characteristic of imidazoles; often broad due to hydrogen bonding.[1]
C-H Stretch	2800 – 2950	Weak	Aldehyde C-H (Fermi resonance doublet often seen ~2850/2750).
C=O Stretch	1660 – 1690	Strong	Conjugated aldehyde. [1] Lower frequency than aliphatic aldehydes due to ring conjugation.
C=N / C=C	1500 – 1550	Medium	Imidazole ring breathing modes.[1]
C-Cl Stretch	740 – 780	Medium/Weak	Specific fingerprint for the 2-chloro substituent.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern via the chlorine isotope signature.

Ionization Mode: ESI (+) or EI

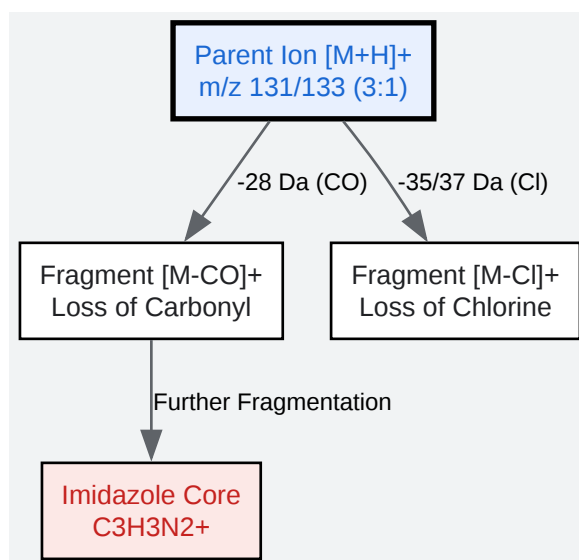
- Molecular Ion (M⁺): 130.5 Da (Average).
- Observed Ions [M+H]

:

- m/z 131.0 (
Cl isotope, 100% relative abundance)
- m/z 133.0 (
Cl isotope, ~32% relative abundance)

Fragmentation Pathway (EI/MS):

- [M]⁺ (130): Parent ion.
- [M – 29] (101): Loss of -CHO (formyl radical).[1]
- [M – 35] (95): Loss of -Cl (radical).[1]
- [M – 63] (67): Loss of both -CHO and -Cl (imidazole core).[1]



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Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry for 2-chloroimidazoles.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential spectroscopic impurities.[1] A common "field-proven" route involves the selective reduction of 2,4-dichloro-5-formylimidazole. [1]

Synthesis Workflow (Reductive Dechlorination)

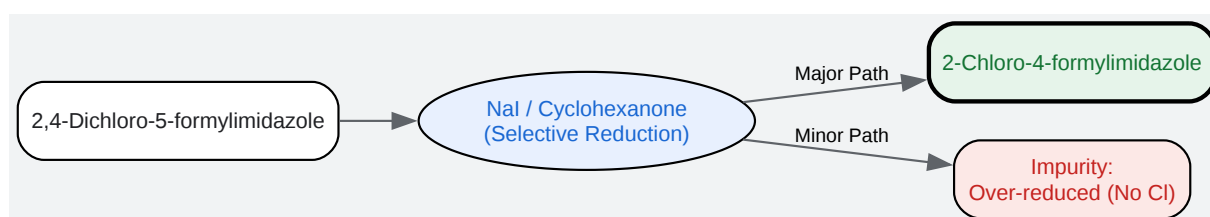
This method utilizes Sodium Iodide (NaI) and a ketone scavenger (e.g., Cyclohexanone) to selectively remove the chlorine at the 4-position while retaining the 2-chloro and 5-formyl groups.[1]

Protocol Summary:

- Start: 2,4-Dichloro-5-formylimidazole.
- Reagents: NaI (1.5 eq), Cyclohexanone (3.0 eq) in Acetone/Reflux.
- Mechanism: Halogen exchange/reduction where iodine transiently substitutes at C4, making it susceptible to reduction by the HI generated in situ (scavenged by ketone).
- Product: 2-Chloro-4-formylimidazole (Yield ~66%).

Common Impurities:

- 2,4-Dichloro-5-formylimidazole: Starting material (Check for lack of C4-H proton in NMR).
- Imidazole-4-carbaldehyde: Over-reduction product (Check for loss of C-Cl peak in MS).[1]



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Caption: Selective reductive dechlorination pathway to access the target scaffold.

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